

Application Notes and Protocols: p-Methylcinnamoyl Azide in Material Science

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Compound of Interest		
Compound Name:	p-Methyl-cinnamoyl Azide	
Cat. No.:	B118871	Get Quote

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Introduction

p-Methyl-cinnamoyl azide is a versatile organic compound with significant potential in material science. Its unique molecular structure, featuring both a cinnamoyl group and a terminal azide, allows for a dual-mode of reactivity. The azide group can be activated thermally or photochemically to generate a highly reactive nitrene species, ideal for crosslinking and surface modification of polymers.[1][2] Concurrently, the cinnamoyl moiety, a well-known photosensitive group, can undergo [2+2] cycloaddition upon exposure to UV light, offering an additional pathway for polymerization and material functionalization. These characteristics make **p-methyl-cinnamoyl azide** a valuable tool for creating novel materials with tailored properties for a range of applications, from advanced photoresists to functionalized biomaterials.

Physicochemical Properties

A summary of the key physicochemical properties of **p-methyl-cinnamoyl azide** is presented in the table below. This data is essential for designing and executing experimental protocols.



Property	Value	Reference
Molecular Formula	C10H9N3O	[3][4]
Molecular Weight	187.20 g/mol	[3]
Appearance	White solid	[4]
CAS Number	24186-38-7	[3]
IUPAC Name	(E)-3-(4-methylphenyl)prop-2- enoyl azide	[3]

Applications in Material Science

The dual reactivity of **p-methyl-cinnamoyl azide** opens up several key application areas in material science:

- Photo-Crosslinking Agent for Polymers: The azide and cinnamoyl groups are both
 photosensitive. Upon UV irradiation, the azide forms a nitrene that can insert into C-H bonds
 or add to double bonds of a polymer backbone, leading to crosslinking.[1] Simultaneously,
 the cinnamoyl group can dimerize, creating additional crosslinks. This dual crosslinking
 mechanism can lead to robust polymer networks with enhanced thermal and mechanical
 stability.
- Surface Modification of Substrates: p-Methyl-cinnamoyl azide can be used to functionalize surfaces through "click chemistry" or nitrene insertion. The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach to alkynemodified surfaces.[5][6] Alternatively, photogenerated nitrenes can directly functionalize surfaces by inserting into surface C-H bonds. This allows for the tuning of surface properties such as hydrophobicity, biocompatibility, and adhesion.
- Negative Photoresist Formulations: Due to its photo-crosslinking capabilities, p-methyl-cinnamoyl azide can be a key component in negative photoresist formulations. When mixed with a polymer and exposed to a patterned light source, the azide will induce crosslinking in the exposed regions, rendering them insoluble to a developer solvent.[1] This allows for the fabrication of micro- and nanoscale patterns for electronics and microfluidics.



Experimental Protocols Protocol 1: Photo-Crosslinking of a Polymer Film

Objective: To demonstrate the use of **p-methyl-cinnamoyl azide** as a photo-crosslinking agent for a polymer film and to evaluate the effect of crosslinking on solvent resistance.

Materials:

- Poly(methyl methacrylate) (PMMA)
- · p-Methyl-cinnamoyl azide
- Dichloromethane (DCM)
- UV lamp (365 nm)
- Spin coater
- · Glass slides
- Acetone

Procedure:

- Preparation of the Polymer Solution:
 - Dissolve 1 g of PMMA in 10 mL of DCM.
 - Add 50 mg (5 wt% to polymer) of **p-methyl-cinnamoyl azide** to the solution.
 - Stir the mixture in the dark until the azide is fully dissolved.
- Film Casting:
 - Clean glass slides with acetone and dry them.
 - Spin coat the polymer solution onto the glass slides at 2000 rpm for 60 seconds to obtain a uniform film.



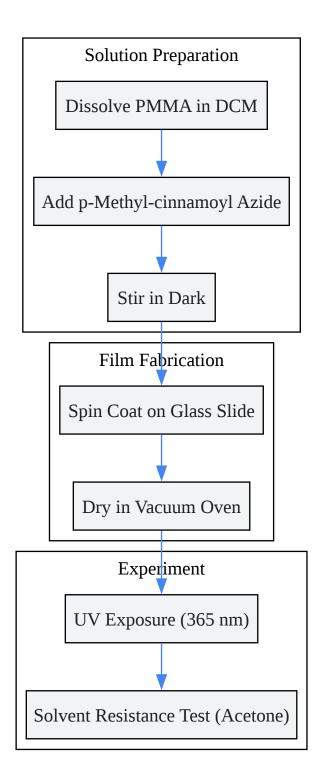
- Dry the films in a vacuum oven at 40°C for 1 hour to remove the solvent.
- UV Exposure:
 - Expose the coated slides to a 365 nm UV lamp with an intensity of 20 mW/cm² for 10 minutes. For comparison, keep one coated slide unexposed as a control.
- Solvent Resistance Test:
 - Immerse both the UV-exposed and control slides in a beaker of acetone for 5 minutes.
 - Observe the integrity of the polymer films. The unexposed film is expected to dissolve,
 while the crosslinked film should remain intact.

Expected Results:

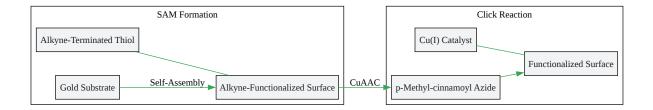
Sample	Film Integrity after Acetone Wash	Interpretation
Control (No UV)	Dissolved	No crosslinking occurred.
UV-Exposed	Intact	Successful photo-crosslinking.

Workflow for Polymer Photo-Crosslinking:

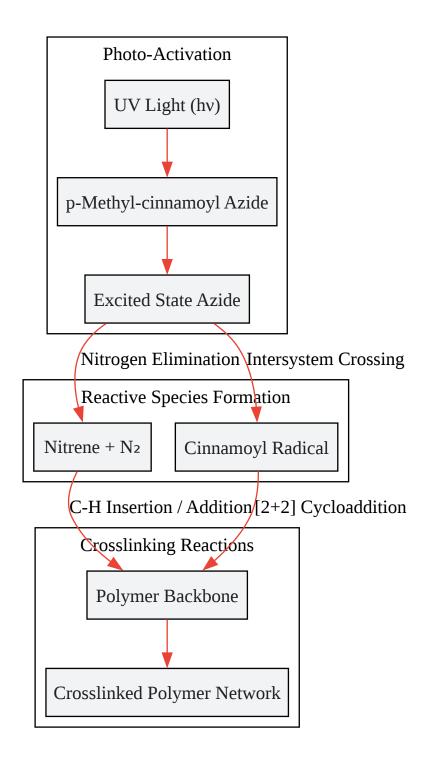












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